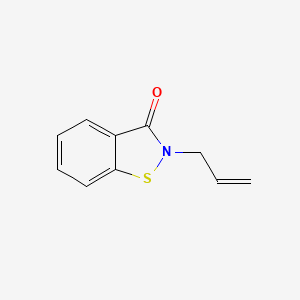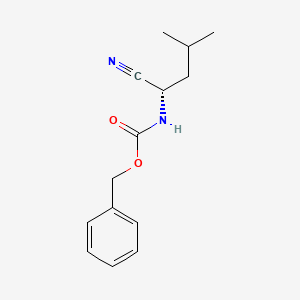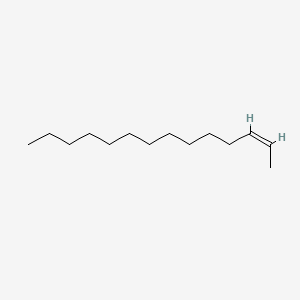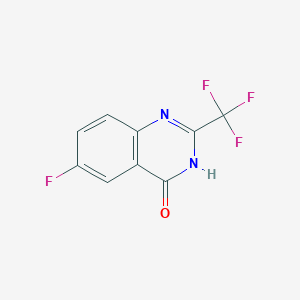![molecular formula C10H14N2O3 B3189849 Ethanol, 2,2'-[(4-nitrosophenyl)imino]bis- CAS No. 3590-52-1](/img/structure/B3189849.png)
Ethanol, 2,2'-[(4-nitrosophenyl)imino]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethanol, 2,2’-[(4-nitrosophenyl)imino]bis-” is a chemical compound with the CAS Number 18226-17-0 . It is also known as N-(4-Nitrophenyl)diethanolamine . The molecular formula of this compound is C10H14N2O4 .
Molecular Structure Analysis
The molecular structure of “Ethanol, 2,2’-[(4-nitrosophenyl)imino]bis-” consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass is 226.09500 .Physical and Chemical Properties Analysis
“Ethanol, 2,2’-[(4-nitrosophenyl)imino]bis-” has a density of 1.352g/cm3 . It has a boiling point of 451.7ºC at 760mmHg and a melting point of 101-102 °C . The flash point is 227ºC .Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention .
Eigenschaften
CAS-Nummer |
3590-52-1 |
|---|---|
Molekularformel |
C10H14N2O3 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-[N-(2-hydroxyethyl)-4-nitrosoanilino]ethanol |
InChI |
InChI=1S/C10H14N2O3/c13-7-5-12(6-8-14)10-3-1-9(11-15)2-4-10/h1-4,13-14H,5-8H2 |
InChI-Schlüssel |
RLEHYCNEHWSDLS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=O)N(CCO)CCO |
Kanonische SMILES |
C1=CC(=CC=C1N=O)N(CCO)CCO |
| 3590-52-1 | |
Piktogramme |
Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methylpropyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate](/img/structure/B3189778.png)





![4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3189819.png)





